N-(2,4-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a phenoxymethyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper. The phenoxymethyl group is introduced through a nucleophilic substitution reaction, while the dimethylphenyl group is added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)oxo(diphenyl)phosphoranecarbothioamide
- Benzamide, 2-bromo-N-methyl-
Uniqueness
N-(2,4-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a phenoxymethyl and dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-9-17(15(2)12-14)20-19(23)18-10-11-22(21-18)13-24-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,23) |
InChI Key |
UBCCTZWBYVRPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3)C |
Origin of Product |
United States |
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